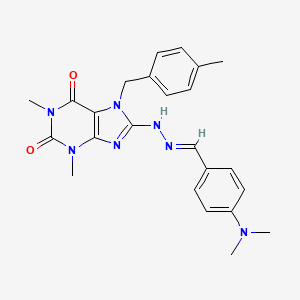
(2E)-N-(3,5-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2E)-N-(3,5-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide” is a chemical compound with the molecular formula C19H21NO2 . It is available for scientific research needs .
Molecular Structure Analysis
The molecular structure analysis of a compound like “this compound” would involve techniques such as Self-Organizing Molecular Field Analysis (SOMFA) . Other methods could include vibrational analysis, electronic structure property investigation, and molecular simulation .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, general principles of reaction path search and kinetic analysis for chemical reactions could be applied .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” could be analyzed using techniques such as Atomic Force Microscopy (AFM) with a Raman/Photoluminescence spectrometer, which enables true colocalized measurements of physical and chemical properties .Aplicaciones Científicas De Investigación
Rhodium-Catalyzed Hydrogenation of Enamides
The rhodium-catalyzed hydrogenation of enamides has been explored computationally, revealing insights into the impact of ligands and substrates on the reaction mechanism. The study highlights how substrate electronics can influence the sequence of hydrogen transfer to olefinic carbons, affecting enantioselectivity in the hydrogenation process. This research provides a deeper understanding of the catalytic hydrogenation of enamides, which could be relevant for the synthesis of compounds similar to (2E)-N-(3,5-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide (Donoghue, Helquist, & Wiest, 2007).
Iron/Zinc-Co-catalyzed C–H Bond Arylation and Alkenylation
A catalytic system involving iron(III) and zinc(II) salts has been developed for the arylation, heteroarylation, and alkenylation of propionamides. This system demonstrates the potential for C–H activation and C–C bond formation, which could be applicable to the functionalization of molecules similar to this compound (Ilies, Itabashi, Shang, & Nakamura, 2017).
X-ray Structures and Computational Studies of Cathinones
While the study primarily focused on cathinones, the methodologies used for characterizing molecular structures through X-ray diffraction and computational studies can be applied to understanding the structural properties of compounds like this compound. Such approaches can provide valuable insights into the molecular geometry, electronic spectra, and reactivity of complex organic molecules (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Synthesis and Characterization of Enaminone Complexes
The synthesis and chelation of enaminones with different metal nitrates highlight the potential for creating complex molecular structures and studying their bioactivity. This research could inform the synthesis and application of metal complexes involving this compound as a ligand, expanding its potential applications in material science and biochemistry (Jeragh & Elassar, 2015).
Propiedades
IUPAC Name |
(E)-N-(3,5-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-4-22-18-8-5-16(6-9-18)7-10-19(21)20-17-12-14(2)11-15(3)13-17/h5-13H,4H2,1-3H3,(H,20,21)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPCTCJQYVXUDJ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol](/img/structure/B2904861.png)


![4,6-dimethyl-2-[({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B2904870.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-butoxybenzamide](/img/structure/B2904872.png)
![N-(benzo[d]thiazol-2-yl)-2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2904873.png)
![2-[2-(1-butyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2904874.png)

![N-(3-chlorobenzyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2904876.png)
![N-(1-Cyanocyclopentyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B2904877.png)


![N-(2,5-dimethylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2904882.png)